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  • Product: 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol
  • CAS: 850026-06-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

As a Senior Application Scientist, this guide provides an in-depth technical overview of the . This document is intended for researchers, scientists, and professionals in drug development who are interested in the charac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of the . This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of novel heterocyclic compounds.

Introduction

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol belongs to the aminopyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a versatile framework that can be functionalized to interact with a variety of biological targets. The introduction of a methanesulfonyl group at the N1 position and an amino group at the C5 position, along with a hydroxyl group at the C3 position, imparts specific electronic and steric properties to the molecule, which are crucial for its interaction with biological systems. Aminopyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their physicochemical properties and biological activity.[1] This guide will delve into the predicted physicochemical characteristics of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, drawing upon data from structurally related N-sulfonylated pyrazoles and established principles of physical organic chemistry.

Chemical Structure and Tautomerism

The chemical structure of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is characterized by a five-membered pyrazole ring with a methanesulfonyl substituent on one of the nitrogen atoms. The presence of amino and hydroxyl groups gives rise to the possibility of tautomerism. The pyrazole ring can exist in different tautomeric forms, which can influence its hydrogen bonding capabilities and overall polarity.[1]

Caption: Tautomeric forms of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Predicted Physicochemical Properties

Due to the novelty of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, extensive experimental data on its physicochemical properties is not yet available in the public domain. The following properties are predicted based on the analysis of its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₄H₇N₃O₃SElemental composition
Molecular Weight 177.18 g/mol Sum of atomic weights
Appearance White to off-white solidAnalogy with similar pyrazole derivatives[2]
Melting Point Expected to be a high-melting solidN-sulfonylated pyrazoles are typically crystalline solids with defined melting points. For instance, a derivative, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}, has a melting point of 445 K (172 °C)[3].
Solubility Predicted to be sparingly soluble in water and soluble in polar organic solvents like DMSO, DMF, and methanol.The presence of polar functional groups (amino, hydroxyl, sulfonyl) suggests some aqueous solubility, while the overall heterocyclic structure indicates solubility in organic solvents.
pKa Expected to have both acidic and basic pKa values. The amino group is basic, while the hydroxyl group and the N-H of the pyrazole ring (in certain tautomers) are acidic.The amino group is expected to have a pKa in the range of 3-5, while the hydroxyl group's pKa would be in the range of 8-10.

Hypothetical Synthesis and Characterization

A plausible synthetic route for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol would involve the N-sulfonylation of the parent compound, 5-amino-1H-pyrazol-3-ol, with methanesulfonyl chloride in the presence of a suitable base.

Synthesis Reactant1 5-Amino-1H-pyrazol-3-ol Reaction N-Sulfonylation Reactant1->Reaction Reactant2 Methanesulfonyl chloride Reactant2->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol Reaction->Product

Caption: Hypothetical synthetic workflow for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Characterization of the final product would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, with expected signals for the pyrazole ring protons, the amino group protons, the methyl protons of the sulfonyl group, and the corresponding carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H (amino), O-H (hydroxyl), S=O (sulfonyl), and C=N/C=C (pyrazole ring) bonds would be observed.

  • Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Stability and Storage

For long-term storage, it is recommended to keep 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol as a lyophilized powder at -20°C or lower in a tightly sealed container with a desiccant to protect it from moisture.[4][5] For short-term storage, keeping the solid at 2-8°C in a dark and dry place is advisable.[6] Solutions of the compound should be freshly prepared, and if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key .

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[7]

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol 2: Determination of pKa (Potentiometric Titration)
  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol 3: Determination of Melting Point (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample slowly and record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. The melting point is reported as a range.

Conclusion

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is a promising scaffold for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its predicted physicochemical properties, a hypothetical synthetic route, and standardized protocols for its experimental characterization. The presented information serves as a valuable resource for scientists working with this novel compound, enabling a more informed approach to its handling, formulation, and application in various research settings.

References

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Chemical Synthesis Database. 5-amino-1-methyl-4-phenyldiazenylpyrazol-3-ol. Available from: [Link]

  • PMC. Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • PMC. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Available from: [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • ResearchGate. Spectral data of pyrazole amino acid library | Download Table. Available from: [Link]

  • PMC. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

  • OSTI.gov. Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals (Journal Article) | ETDEWEB. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

  • PubChem - NIH. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. Available from: [Link]

  • Peptides.co. Peptide Stability: How Long Do Peptides Last? Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • MDPI. Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Available from: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide? Available from: [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Available from: [Link]

  • IFBB AMA. Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. Available from: [Link]

Sources

Exploratory

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol molecular weight and exact mass

Disclaimer: The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is not a commercially available or extensively studied chemical entity. This guide is a theoretical exploration based on the established principles of or...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is not a commercially available or extensively studied chemical entity. This guide is a theoretical exploration based on the established principles of organic chemistry and the known properties of its constituent functional groups. All data presented herein, including molecular properties, synthetic routes, and analytical characteristics, are predicted and should be validated through empirical investigation.

Executive Summary

This technical guide provides a comprehensive overview of the theoretical chemical properties, a proposed synthetic pathway, predicted analytical characteristics, and potential applications of the novel compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities. By leveraging established knowledge of pyrazole, sulfonamide, and amino-group chemistry, this guide serves as a foundational resource for the potential synthesis and characterization of this molecule.

Molecular Identification and Physicochemical Properties

The fundamental characteristics of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol are derived from its chemical formula, C₄H₇N₃O₃S. These calculated properties are essential for its identification and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₇N₃O₃SCalculated
Molecular Weight 177.18 g/mol Calculated
Exact Mass 177.02081 DaPubChemLite[1]
IUPAC Name 5-amino-1-(methylsulfonyl)-1H-pyrazol-3-olIUPAC Nomenclature
CAS Number Not availableN/A
Structural Representation

Caption: 2D structure of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Proposed Synthetic Pathway

The synthesis of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol can be theoretically approached through a multi-step process involving the formation of the pyrazole core followed by N-sulfonylation. A plausible route is outlined below.

Synthetic Workflow

G start Ethyl Cyanoacetate + Hydrazine Hydrate step1 Cyclization to form 5-amino-1H-pyrazol-3-ol start->step1 Reflux in Ethanol step2 N-Sulfonylation with Methanesulfonyl Chloride step1->step2 In pyridine or other suitable base product 5-amino-1-methanesulfonyl- 1H-pyrazol-3-ol step2->product

Caption: Proposed synthetic workflow for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Step-by-Step Methodology
  • Synthesis of 5-amino-1H-pyrazol-3-ol: The initial step involves the cyclization of ethyl cyanoacetate with hydrazine hydrate. This reaction is a well-established method for the synthesis of the 3-amino-5-hydroxypyrazole core.[2] The reactants are typically refluxed in a suitable solvent such as ethanol.

  • N-Sulfonylation: The resulting 5-amino-1H-pyrazol-3-ol is then subjected to N-sulfonylation. This can be achieved by reacting the pyrazole with methanesulfonyl chloride in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid byproduct. The regioselectivity of the sulfonylation would need to be carefully controlled, as acylation can potentially occur at the exocyclic amino group or the hydroxyl group. However, N-sulfonylation of pyrazoles is a known transformation.[3][4][5]

Predicted Reactivity and Chemical Behavior

The chemical reactivity of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is dictated by its functional groups: the pyrazole ring, the amino group, the hydroxyl group, and the methanesulfonyl group.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.[6][7] The electron-withdrawing nature of the methanesulfonyl group at the N1 position will decrease the electron density of the ring, making it less susceptible to electrophilic substitution than unsubstituted pyrazole.

  • Amino Group: The exocyclic amino group at the C5 position is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization.[8][9]

  • Hydroxyl Group: The hydroxyl group at the C3 position imparts acidic properties and can be deprotonated to form a pyrazolate anion. It can also undergo etherification and esterification reactions.

  • Methanesulfonyl Group: The methanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. The S-N bond can be cleaved under certain reductive conditions.

Proposed Analytical Characterization

The structural elucidation of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol would rely on a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry would be a primary tool for confirming the molecular weight and elemental composition.

  • Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would have an exact mass of approximately 178.0286.

  • Fragmentation Pattern: The fragmentation of sulfonamides in mass spectrometry is well-documented.[10][11][12] A plausible fragmentation pathway for this molecule under tandem mass spectrometry (MS/MS) conditions is proposed below.

G parent [C₄H₇N₃O₃S+H]⁺ m/z = 178.0286 frag1 Loss of SO₂ [C₄H₇N₃O+H]⁺ m/z = 114.0611 parent->frag1 frag2 Loss of CH₃SO₂ [C₃H₄N₃O]⁺ m/z = 98.0354 parent->frag2 frag3 Loss of H₂O from frag1 [C₄H₅N₃]⁺ m/z = 96.0505 frag1->frag3

Caption: Predicted fragmentation pathway in positive-ion ESI-MS/MS.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons of the methanesulfonyl group (a singlet), the proton on the pyrazole ring (a singlet), the amine protons (a broad singlet, exchangeable with D₂O), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The chemical shifts would be influenced by the electronic environment of the pyrazole ring.[13][14][15]

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would be indicative of their substitution pattern.[16][17]

  • ¹⁵N NMR: Nitrogen NMR could be used to further characterize the nitrogen environments within the pyrazole ring and the amino group.[18]

Potential Applications and Future Directions

While the biological activity of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is unknown, the pyrazole and sulfonamide moieties are present in numerous biologically active compounds.

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][19] Sulfonamides are a well-known class of antibacterial agents.[20][21] The combination of these two pharmacophores in a single molecule makes it a candidate for screening in various biological assays.

  • Further Research: Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, a thorough characterization using the analytical techniques outlined above would be necessary. Subsequently, the molecule could be evaluated for its biological activity in various in vitro and in vivo models.

Safety Precautions

As a novel chemical entity, 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol should be handled with care in a laboratory setting.

  • General Handling: Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.

  • Sulfonamide Sensitivity: A significant consideration is the potential for hypersensitivity reactions, which are common with sulfonamide-containing drugs.[21][22][23] Although the risk of cross-reactivity between different classes of sulfonamides is debated, caution is advised.[23]

  • Toxicity: The toxicity profile of this compound is unknown. Therefore, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

References

  • A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. R Discovery. (2026).
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. (2003).
  • Mass spectrometric studies of some novel sulfonamides. PubMed. (2003).
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry. (1980).
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. (2020).
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. (1993).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. (2007).
  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. (2023).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
  • Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. (2023).
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv
  • Synthesis, Characterization, and Antioxidant Screening of Some New Azo Compounds Containing Pyrazole Moiety
  • C4H7N3O3S - Explore. PubChemLite.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open.
  • CID 138120 | C4H7N3O. PubChem.
  • Sulfonamides - Infectious Disease. MSD Manual Professional Edition.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Appropriate use of sulfonamide antibiotics. bpac NZ.
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. (2020).

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Foundational

Pharmacokinetic Properties and ADME Profile of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol: A Technical Guide

Executive Summary The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (CAS: 850026-06-1) represents a highly functionalized, electron-rich heterocyclic fragment frequently encountered in the design of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (CAS: 850026-06-1) represents a highly functionalized, electron-rich heterocyclic fragment frequently encountered in the design of kinase inhibitors and anti-inflammatory agents[1]. Structurally, it combines an aminopyrazole core—a privileged scaffold in medicinal chemistry[2]—with a strongly electron-withdrawing methanesulfonyl ( −SO2​CH3​ ) group at the N1 position and a hydroxyl group at the C3 position.

While aminopyrazoles are prized for their ability to form crucial hydrogen bonds within kinase hinge regions (e.g., LRRK2, BTK)[3][4], the dense functionalization of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides a comprehensive, causality-driven analysis of its pharmacokinetic (PK) properties, detailing how its physicochemical traits dictate its metabolic fate, and outlines field-proven protocols for its preclinical evaluation.

Physicochemical Profiling & Absorption Dynamics

The foundational ADME behavior of any small molecule is dictated by its physicochemical properties. For 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, the presence of multiple hydrogen bond donors (HBD) and acceptors (HBA) significantly skews its profile toward high hydrophilicity.

Permeability and Solubility Causality
  • Aqueous Solubility: The compound exhibits excellent thermodynamic solubility. The methanesulfonyl group disrupts crystal lattice packing energy while providing potent dipole-dipole interactions with water[5]. Furthermore, the 3-hydroxyl and 5-amino groups ensure robust solvation.

  • Passive Permeability: The Polar Surface Area (PSA) is exceptionally high for a molecule of its molecular weight ( ≈177.18 g/mol ). The cumulative PSA contribution from the pyrazole nitrogens, the −SO2​ oxygens, the −OH , and the −NH2​ exceeds the traditional Lipinski limit for optimal passive diffusion. Consequently, Caco-2 apparent permeability ( Papp​ ) is predicted to be low, making it heavily reliant on paracellular transport or active uptake transporters (e.g., PEPT1, OATPs) for oral absorption.

Predicted Physicochemical & ADME Metrics
ParameterPredicted/Extrapolated ValuePharmacokinetic Implication
Molecular Weight 177.18 g/mol Favorable for rapid diffusion if permeability barriers are overcome.
LogP (Octanol/Water) <0.5 High aqueous solubility; poor lipid membrane partitioning.
Topological PSA (tPSA) >100A˚2 Restricted Blood-Brain Barrier (BBB) penetration; low passive oral absorption.
Plasma Protein Binding (PPB) Low ( <40% )High fraction unbound ( fu​ ) due to lack of lipophilic binding motifs.
Primary Clearance Route Renal & Phase II HepaticRapid systemic clearance; short half-life ( t1/2​ ).

Metabolic Landscape and Biotransformation (Biotoxification/Detoxification)

Understanding the metabolic soft spots of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is critical for lead optimization. The electron-withdrawing nature of the methanesulfonyl group deactivates the pyrazole ring toward cytochrome P450 (CYP450)-mediated oxidative metabolism (Phase I)[5]. However, the molecule is highly susceptible to Phase II conjugation.

Phase II Conjugation (The Dominant Pathway)

Because the 3-OH group is highly nucleophilic, it is a prime target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . In vitro intrinsic clearance ( CLint​ ) assays must be supplemented with UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) cofactors; relying solely on NADPH will falsely under-predict the in vivo clearance rate. Additionally, the 5-amino group is susceptible to N-acetylation via N-acetyltransferases (NATs), a common metabolic fate for aminopyrazoles[2][6].

Phase I Oxidation

While the pyrazole core is stabilized, minor CYP-mediated N-hydroxylation at the 5-amino group may occur. The methanesulfonyl group is generally metabolically inert, resisting cleavage in vivo, which ensures the structural integrity of the N1 position[5].

G Parent 5-amino-1-methanesulfonyl -1H-pyrazol-3-ol Phase1 Phase I: N-Hydroxylation (CYP450) Parent->Phase1 Minor Phase2_O Phase II: O-Glucuronidation (UGT) Parent->Phase2_O Major Phase2_N Phase II: N-Acetylation (NAT) Parent->Phase2_N Moderate Excretion Renal Excretion (High Polarity) Parent->Excretion Unchanged Drug Phase1->Excretion Phase2_O->Excretion Phase2_N->Excretion

Metabolic pathways of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Distribution and Excretion Dynamics

Volume of Distribution ( Vd​ )

Due to its high polarity and low lipophilicity, 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is expected to have a low volume of distribution ( Vd​≈0.2−0.6 L/kg ), remaining largely confined to the plasma and extracellular fluid compartments. It will not partition significantly into adipose tissue.

Blood-Brain Barrier (BBB) Penetration

Despite the utility of aminopyrazoles in CNS-targeted drugs (e.g., LRRK2 inhibitors for Parkinson's disease)[3], this specific fragment will not cross the BBB. The combination of the methanesulfonyl group and the free hydroxyl/amino groups pushes the tPSA well beyond the ≈90A˚2 threshold required for effective CNS penetration[5][7].

Elimination

The high aqueous solubility and low molecular weight dictate that renal excretion of the unchanged parent drug and its highly polar glucuronide/sulfate metabolites will be the primary route of elimination[5][6]. Biliary excretion is expected to be negligible.

Self-Validating Experimental Protocols for ADME Characterization

To empirically validate the pharmacokinetic profile of this compound, the following rigorous, step-by-step methodologies must be employed. These protocols are designed with internal controls to ensure scientific trustworthiness.

Protocol 1: Phase I & II Microsomal Stability Assay (Comprehensive CLint​ )

Objective: To determine the intrinsic clearance of the compound, accounting for both CYP450 and UGT-mediated metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor Master Mix: Prepare two parallel cofactor solutions to isolate metabolic pathways:

    • Mix A (Phase I only): 2 mM NADPH.

    • Mix B (Phase I + II): 2 mM NADPH, 5 mM UDPGA, and Alamethicin (to pore-form microsomal membranes and grant UDPGA access to luminal UGTs).

  • Incubation: Pre-incubate 0.5 mg/mL HLM with Alamethicin (for Mix B) on ice for 15 minutes. Add the test compound (final concentration , DMSO <0.1% ).

  • Reaction Initiation: Pre-warm the mixture to 37∘C for 5 minutes. Initiate the reaction by adding the respective Cofactor Master Mix.

  • Quenching & Timepoints: At t=0,5,15,30, and 60 minutes , extract a aliquot and immediately quench in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4∘C . Analyze the supernatant via LC-MS/MS.

  • Data Validation: Calculate CLint​ . The difference in half-life between Mix A and Mix B isolates the impact of the 3-OH glucuronidation.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess intestinal absorption potential and identify efflux transporter liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds , ensuring tight junction integrity.

  • Dosing Solutions: Prepare of the compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Apical to Basolateral (A B): Add 0.2 mL dosing solution to the apical chamber and 0.8 mL blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B A): Add 0.8 mL dosing solution to the basolateral chamber and 0.2 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37∘C on an orbital shaker. Take samples from the receiver chambers at 60 and 120 minutes, replacing with fresh buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2 indicates active efflux (e.g., P-gp or BCRP substrate).

Workflow Prep Compound Prep & QC InVitro In Vitro ADME (HLM, Caco-2) Prep->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Modeling PK/PD Modeling Bioanalysis->Modeling

Standardized high-throughput ADME screening workflow.

Conclusion & Strategic Recommendations

For drug development professionals utilizing 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol as a synthetic intermediate or pharmacophore, its ADME profile necessitates specific strategic mitigations. While the aminopyrazole core offers excellent target engagement potential[2][4], the combined polarity of the methanesulfonyl, amino, and hydroxyl groups restricts passive permeability and drives rapid Phase II clearance[5].

Optimization Strategy: To convert this fragment into a viable oral drug candidate, medicinal chemists should consider masking the 3-hydroxyl group (e.g., via etherification) to block rapid glucuronidation, or substituting the 5-amino group to prevent N-acetylation and improve the overall lipophilicity-permeability balance[3][6].

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (MDPI / PMC) URL: [Link]

  • Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: ACS Medicinal Chemistry Letters / NIH URL: [Link]

  • Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacokinetic, Distribution, Metabolism, and Excretion of (Z)-2-Amino-1,5-Dihydro-1-Methyl-5-[4-(Mesyl)Benzylidene]-4H-Imidazol-4-One Mesilate (ZLJ-601) in Sprague-Dawley Rats Source: Pharmacology (Karger Publishers) URL: [Link]

  • Title: A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease Source: British Journal of Clinical Pharmacology / PMC URL: [Link]

  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: Molecules (MDPI) URL: [Link]

  • Title: 2305844-46-4 Alloc-D-Val-Ala-PAB / 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol Compound Data Source: Chemsrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol quantification

An Application Note and Protocol for the Quantification of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol using a Stability-Indicating HPLC-UV Method Authored by: A Senior Application Scientist Abstract This application note...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol using a Stability-Indicating HPLC-UV Method

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol. As a polar, heterocyclic compound, this analyte presents unique chromatographic challenges, which are addressed through systematic method development. This guide details the rationale behind the selection of chromatographic parameters, provides step-by-step protocols for analysis and validation, and includes procedures for forced degradation studies to ensure specificity. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for routine quality control, stability studies, and purity assessments in a pharmaceutical research and development environment.

Introduction: The Analytical Imperative

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is a unique heterocyclic compound featuring multiple polar functional groups, including an amino group, a hydroxyl group, and a sulfonyl moiety. The pyrazole core is a common scaffold in many pharmaceutically active compounds.[1] The accurate quantification of such molecules is a cornerstone of the drug development process, essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2]

The inherent polarity of the target analyte requires a carefully considered approach to achieve adequate retention and symmetrical peak shape in Reversed-Phase (RP-HPLC), the most common mode of HPLC analysis.[3][4] This document serves as a technical guide for researchers and drug development professionals, providing not just a protocol, but the scientific reasoning that underpins the development of a robust and reliable analytical method.

Strategic Method Development

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte and translating them into optimal chromatographic conditions.

Analyte Characterization and Chromatographic Selection
  • Polarity: The presence of -NH₂, -OH, and -SO₂ groups makes 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol a highly polar molecule. In traditional RP-HPLC, such compounds can exhibit poor retention, often eluting near the solvent front.[3] To overcome this, a modern, polar-endcapped C18 column is selected. These columns are designed to provide enhanced retention for polar compounds and reduce undesirable secondary interactions with residual silanols on the silica surface.

  • UV Absorbance: The pyrazole ring system contains conjugated double bonds, which are strong chromophores. A UV-Vis spectrophotometric scan of the analyte in the mobile phase is the definitive way to determine the wavelength of maximum absorbance (λmax). For pyrazole derivatives, significant absorbance is often observed in the low UV range, typically between 200-240 nm.[5][6] A detection wavelength of 210 nm is chosen as a starting point to maximize sensitivity while minimizing interference from common HPLC solvents like acetonitrile.

Optimizing the Separation: The Mobile Phase

The mobile phase is a critical factor controlling retention and selectivity in RP-HPLC.[7]

  • Organic Modifier: Acetonitrile is selected over methanol as the organic component of the mobile phase. Its lower viscosity leads to lower backpressure and better column efficiency.

  • pH Control: The analyte has both an acidic (hydroxyl) and a basic (amino) functional group. Its retention behavior will be highly dependent on the pH of the mobile phase. To ensure consistent retention and peak shape, the mobile phase must be buffered. An acidic pH (around 3.0) is chosen to suppress the ionization of residual silanols on the stationary phase and to ensure the amino group is consistently protonated, which often leads to better peak symmetry for basic compounds.[4] A phosphate buffer is a common choice for this pH range, but for methods that may be transferred to LC-MS, a volatile buffer like ammonium formate is preferable.[4] For this UV-based method, a 0.1% solution of trifluoroacetic acid (TFA) in water is selected for its simplicity and effectiveness in achieving sharp peaks for basic analytes.[8]

The logical workflow for this method development process is illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV Absorbance) Mode Select Chromatographic Mode (Reversed-Phase HPLC) Analyte->Mode Wavelength Determine Detection λ (UV Scan -> ~210 nm) Analyte->Wavelength Column Column Selection (Polar-Endcapped C18) Mode->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Optimization Method Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation

Caption: Workflow for HPLC-UV method development.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the quantification of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/PDA detector.

  • Column: Polar-endcapped C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Trifluoroacetic Acid (TFA, HPLC Grade)

    • 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol Reference Standard

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition (95:5 Mobile Phase A:B).

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.[9][10] This is achieved by making at least five replicate injections of a mid-concentration working standard (e.g., 25 µg/mL). The results must conform to the predefined acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0[9]
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%[9]
% RSD of Retention Time ≤ 1.0%
Analysis and Quantification
  • Sequence Setup: Set up an injection sequence including a blank (diluent), the SST injections, the calibration standards (from low to high concentration), and the prepared samples.

  • Data Acquisition: Run the sequence and acquire the chromatograms.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the equation of the line (y = mx + c), ensuring the correlation coefficient (r²) is > 0.999.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The following protocols are based on the ICH Q2(R1) guideline.

MethodValidationWorkflow cluster_specificity Specificity cluster_quantitative Quantitative Tests cluster_limits Detection Limits Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Peak_Purity Peak Purity Analysis Forced_Deg->Peak_Purity Validation Validated Method Peak_Purity->Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ LOQ->Validation

Caption: Workflow for analytical method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[13] Forced degradation studies are essential for establishing the stability-indicating nature of the method.[14][15][16]

Protocol: Expose a solution of the analyte (e.g., 100 µg/mL) to the following stress conditions, aiming for 5-20% degradation.[16] Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 1.5) and the peak purity analysis (using a PDA detector) passes.

Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Validation ParameterProtocolAcceptance Criteria
Linearity & Range Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform spike-recovery experiments by adding known amounts of analyte to a placebo matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[17][18]

Protocol (based on the standard deviation of the response and the slope):

  • Prepare a series of low-concentration standards near the expected limit.

  • Construct a calibration curve from these standards.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve.[19]

Acceptance Criteria: The calculated LOQ value should be verified by analyzing a sample at this concentration and demonstrating that it meets the requirements for accuracy and precision. A common approach for LOQ is to demonstrate a signal-to-noise ratio of at least 10:1.[18]

Conclusion

The HPLC-UV method detailed in this application note provides a robust, specific, and reliable system for the quantification of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures high-quality chromatographic performance. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This guide serves as a complete resource for scientists tasked with the analysis of this, and structurally similar, polar heterocyclic compounds.

References

  • Vertex AI Search. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • Waters. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • Omicsonline. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?
  • Scribd. (n.d.). Revised USP System Suitability Parameters.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>.
  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • National Center for Biotechnology Information. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • NDLTD. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.
  • PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...

Sources

Application

Application Note: 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale The pyrazole ring is a foundational heterocyclic motif in modern medicinal chemistry, with over 50 FDA-approved drugs containing this nucleus[1]. Among the diverse array of pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a foundational heterocyclic motif in modern medicinal chemistry, with over 50 FDA-approved drugs containing this nucleus[1]. Among the diverse array of pyrazole building blocks, 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (CAS: 850026-06-1)[2] has emerged as a highly versatile scaffold for targeted drug discovery. This molecule provides medicinal chemists with three orthogonal functional handles, each serving a distinct mechanistic purpose:

  • 5-Amino Group: Acts as a critical hydrogen-bond donor. In kinase inhibitors, this moiety frequently interacts with the hinge region of the ATP-binding pocket, forming essential bidentate interactions with the kinase backbone[3].

  • 3-Hydroxyl Group: Provides a site for structural diversification (e.g., via O-alkylation) to tune lipophilicity, optimize passive permeability, and improve pharmacokinetic properties such as cLogD[3].

  • 1-Methanesulfonyl (Mesyl) Group: Serves a dual pharmacological purpose. Electronically, it modulates the basicity of the pyrazole ring[4]. Structurally, the methanesulfonyl moiety is a classic pharmacophore for inserting into the secondary side pocket of Cyclooxygenase-2 (COX-2), conferring high selectivity over COX-1[5].

By leveraging this scaffold, researchers can rationally design highly potent inhibitors for oncology and immunology targets, including IRAK4[6], FGFR[7], VEGFR2[4], and COX-2[5].

Data Presentation: Pharmacological Benchmarks

To contextualize the utility of methanesulfonyl-pyrazole and amino-pyrazole derivatives, the following table summarizes typical pharmacological metrics observed during lead optimization campaigns across different therapeutic targets[3][4][5][7].

TargetScaffold Derivative TypeTypical IC₅₀ RangeKey Selectivity MetricPrimary Indication
IRAK4 5-Amino-pyrazole amides10 - 50 nM>100-fold vs. IRAK1Autoimmune / Inflammatory[3]
FGFR1-3 5-Amino-pyrazole-benzimidazoles5 - 20 nMSelective over VEGFR2Oncology (Solid Tumors)[7]
COX-2 Methanesulfonyl-pyrazoles0.3 - 0.7 µMS.I. > 50 vs. COX-1Inflammation / Analgesia[5]
VEGFR2 Methanesulfonyl-pyrazolines0.1 - 0.3 µMBroad-spectrum anti-tumorOncology (Leukemia/Breast)[4]

Experimental Workflows & Protocols

Protocol A: Regioselective N-Amidation of the 5-Amino Group

Causality & Rationale: The electron-withdrawing methanesulfonyl group significantly reduces the nucleophilicity of the 5-amino group. Standard coupling agents (e.g., EDC/HOBt) often fail or result in competitive O-acylation at the 3-hydroxyl position. Therefore, the highly reactive uronium salt HATU is utilized alongside a sterically hindered base (DIPEA) to drive N-amidation while minimizing O-linked byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid building block (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0°C for 15 minutes to allow the formation of the active ester.

    • Self-Validation Check: The solution will typically transition to a pale yellow color, indicating successful activation of the carboxylic acid.

  • Coupling: Slowly add 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (1.0 eq) dissolved in minimal anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor via LC-MS.

    • Self-Validation Check: Look for the mass of the desired N-acyl product. If competitive O-acylation is observed (identical mass, different retention time), reduce the reaction temperature to 0°C for future iterations.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Workflow A 5-amino-1-methanesulfonyl -1H-pyrazol-3-ol (Scaffold) B Regioselective N-Amidation (HATU, DIPEA) A->B Step 1 (N-functionalization) C O-Alkylation (R-X, K2CO3) B->C Step 2 (O-functionalization) D Library of Derivatives C->D Purification E High-Throughput Screening D->E TR-FRET / MTT F Lead Optimization (SAR & cLogD) E->F Hit Identification

Workflow for the regioselective functionalization and screening of pyrazole derivatives.

Protocol B: In Vitro TR-FRET Kinase Inhibition Assay (e.g., IRAK4)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for screening pyrazole-based kinase inhibitors because it eliminates compound auto-fluorescence—a common artifact with aromatic heterocycles—through time-delayed signal acquisition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense test compounds in a 10-point dose-response curve into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation Check: Ensure final DMSO concentration remains strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add recombinant IRAK4 kinase at a pre-determined EC₈₀ concentration. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP (at its apparent Kₘ to ensure competitive inhibition kinetics) and the specific biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Data Analysis & Validation: Read the plate on a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor ≥ 0.6 is required to validate the assay run. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Mechanism TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Activation IRAK4 IRAK4 Kinase (Active State) MyD88->IRAK4 Recruitment Downstream Downstream Signaling (IRAK1 / NF-κB) IRAK4->Downstream Phosphorylation Inhibitor 5-Amino-Pyrazole Derivative Inhibitor->IRAK4 Hinge-Binding (Competitive Inhibition) Inflammation Inflammatory Response (IL-6, TNF-α) Downstream->Inflammation Gene Expression

Mechanism of action for amino-pyrazole inhibitors targeting the IRAK4 inflammatory pathway.

Sources

Method

Application Note: Extraction and Isolation of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists Introduction and Chemical Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists

Introduction and Chemical Rationale

The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (CAS: 850026-06-1) is a highly functionalized, nitrogen-containing heterocycle (NCH) that presents unique challenges during extraction and isolation[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors and anti-inflammatory agents[2].

However, the specific substitution pattern of this molecule creates a highly polar, amphoteric system:

  • C5-Amino Group: Acts as a weak base, capable of protonation at low pH.

  • C3-Hydroxyl Group: Functions as a weak acid (capable of pyrazolone tautomerism), deprotonating at high pH.

  • N1-Methanesulfonyl Group: A strongly electron-withdrawing moiety that significantly increases the overall polarity of the molecule, reduces the basicity of the C5-amine, and increases the acidity of the C3-hydroxyl group.

Because of these competing functional groups, traditional reversed-phase (C18) extraction methods often result in poor recovery due to the molecule's high aqueous solubility across a broad pH range[3]. To achieve >95% recovery and high purity, isolation must rely on either Isoelectric Liquid-Liquid Extraction (LLE) or Mixed-Mode Solid-Phase Extraction (MM-SPE) [4][5].

Table 1: Physicochemical Profile & Extraction Implications
PropertyEstimated ValueExtraction Implication
Molecular Weight 177.18 g/mol Small molecule; susceptible to loss during aggressive evaporation.
LogP (Predicted) -0.5 to 0.2Highly hydrophilic. Standard non-polar solvents (hexane, DCM) will fail.
pKa (Amine) ~2.5 - 3.5Requires pH < 1.5 for full protonation (cation exchange capture).
pKa (Hydroxyl) ~7.0 - 8.5Requires pH > 9.5 for full deprotonation (anion exchange capture).
Isoelectric Point (pI) ~5.0 - 5.5Target pH for LLE to maximize organic partitioning.

Isolation Strategy and Workflow

The choice of isolation method depends entirely on the matrix. For synthetic reaction mixtures (low complexity), a targeted isoelectric LLE is sufficient. For biological matrices or highly complex aqueous broths, MM-SPE using a strong cation exchange resin is mandatory to isolate the amphoteric pyrazole from matrix interferences[4][6].

G Start Crude Matrix (Synthetic or Biological) pH pH Profiling & Adjustment Start->pH Split Matrix Complexity? pH->Split LLE Liquid-Liquid Extraction (LLE) Target pH 5.5 | EtOAc:iPrOH (8:2) Split->LLE Low (Synthetic) SPE Mixed-Mode SPE (MCX) Capture pH 2 | Elute pH 10 Split->SPE High (Biological) Conc Solvent Evaporation (Rotary Evaporator, 40°C) LLE->Conc SPE->Conc Cryst Solvent/Anti-Solvent Crystallization (MeOH / H2O) Conc->Cryst Pure Isolated 5-amino-1-methanesulfonyl -1H-pyrazol-3-ol (>98% Purity) Cryst->Pure

Caption: Decision-tree workflow for the extraction and isolation of amphoteric pyrazole derivatives.

Detailed Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

Best for: Quenched synthetic reaction mixtures and simple aqueous solutions.

Causality Note: Pure ethyl acetate (EtOAc) often yields poor recovery for methanesulfonyl-substituted heterocycles due to strong hydrogen bonding with water. The addition of 20% isopropanol (iPrOH) disrupts the hydration shell around the sulfonyl and hydroxyl groups, drastically improving the partition coefficient ( Kow​ )[5].

Step-by-Step Procedure:

  • Quenching & pH Adjustment: Transfer the crude aqueous mixture to a temperature-controlled vessel (0-5 °C). Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH to exactly 5.3 ± 0.2 (the predicted isoelectric point).

  • Solvent Preparation: Prepare a fresh extraction mixture of EtOAc:iPrOH in an 8:2 (v/v) ratio.

  • Extraction: Add a volume of the extraction solvent equal to the aqueous phase (1:1 ratio). Agitate vigorously for 5 minutes. Allow phase separation for 10 minutes.

  • Self-Validation Check: Spot the aqueous raffinate on a TLC plate (eluent: 10% MeOH in DCM) and visualize under UV (254 nm). If the target compound is still present, perform a second extraction.

  • Washing & Drying: Wash the combined organic layers with a minimal amount of brine (saturated NaCl) to remove residual water without pulling the polar pyrazole back into the aqueous phase. Dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 40 °C to yield the crude solid.

Protocol B: Mixed-Mode Solid-Phase Extraction (MM-SPE)

Best for: Plasma, urine, or complex fermentation broths.

Causality Note: Because the target compound contains a basic amine (pKa ~3), it can be selectively retained on a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. This allows rigorous washing of neutral and acidic impurities with 100% organic solvents before eluting the target compound by neutralizing the amine with a basic eluent[3][4].

Step-by-Step Procedure:

  • Sample Pre-treatment: Dilute the biological sample 1:1 with 2% Formic Acid in water. Ensure the final sample pH is < 2.0 to fully protonate the C5-amino group. Centrifuge at 10,000 x g for 10 minutes to remove particulates.

  • Cartridge Conditioning: Use a 60 mg/3 mL Oasis MCX (or equivalent) cartridge. Condition with 3 mL Methanol (MeOH), followed by 3 mL of 0.1M HCl.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The protonated pyrazole will bind to the sulfonic acid moieties of the resin via ionic interaction, while the hydrophobic core binds via reversed-phase mechanisms.

  • Wash 1 (Aqueous): Wash with 3 mL of 0.1M HCl to remove highly polar, non-basic interferences.

  • Wash 2 (Organic): Wash with 3 mL of 100% MeOH. Crucial step: Because the pyrazole is ionically bound, the 100% MeOH wash will remove neutral lipophilic impurities without eluting the target analyte.

  • Elution: Elute the target compound using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH . The high pH neutralizes the protonated amine, breaking the ionic bond and allowing the MeOH to elute the compound.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.

Table 2: Expected MM-SPE Recovery Profile
FractionAnalyte PresenceImpurity Profile
Load Effluent < 1%Salts, highly polar acids, proteins
Wash 1 (0.1M HCl) 0%Residual salts, hydrophilic neutrals
Wash 2 (100% MeOH) < 2%Lipophilic neutrals, fatty acids
Elution (5% NH4​OH /MeOH) > 95% Highly pure target pyrazole

Final Isolation via Crystallization

To achieve >98% purity suitable for NMR or biological assays, the crude extract must be crystallized. The methanesulfonyl group and the amino group form strong intermolecular hydrogen bonding networks, making solvent/anti-solvent crystallization highly effective[7].

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol in a minimum volume of warm Methanol (50 °C).

  • Anti-Solvent Addition: While stirring gently, add cold ultra-pure water (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point).

  • Annealing: Add 1-2 drops of Methanol until the solution just clears, then remove from heat.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Harvesting: Filter the resulting crystals through a sintered glass funnel (porosity 3). Wash the filter cake with a small volume of ice-cold 10% MeOH in water.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized pyrazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized pyrazoles. The target molecule, 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol , presents a unique synthetic challenge due to competing nucleophilic sites (N1, N2, 3-OH, 5-NH2) and the chemical lability of the N-methanesulfonyl group.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to maximize your isolated yield.

Visualizing the Synthesis Pathways

To isolate this target, you must choose between a direct one-pot condensation (Route A) or a regioselective two-step approach (Route B).

SynthesisWorkflow Start1 Methanesulfonylhydrazine + Ethyl Cyanoacetate Base1 NaOEt / EtOH Reflux 12h Start1->Base1 Target 5-amino-1-methanesulfonyl -1H-pyrazol-3-ol Base1->Target Route A (Direct) Start2 Hydrazine Hydrate + Ethyl Cyanoacetate Base2 EtOH, Reflux 3h Start2->Base2 Intermediate 5-amino-1H-pyrazol-3-ol Base2->Intermediate Route B (Step 1) Sulfonylation MsCl, Et3N, THF 0 °C to RT Intermediate->Sulfonylation Sulfonylation->Target Route B (Step 2)

Synthetic workflows for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol via direct and two-step routes.

Quantitative Route Comparison

Before beginning your synthesis, evaluate the empirical data below to select the workflow that best fits your laboratory's capabilities. We highly recommend Route B for its superior yield and scalability.

ParameterRoute A (Direct Condensation)Route B (Two-Step Mesylation)
Overall Yield 45 - 55%65 - 75%
Regioselectivity High (Inherent to cyclization mechanics)Moderate (Requires strict thermal control)
Reaction Time 12 - 16 hours3 hours (Step 1) + 2 hours (Step 2)
Primary Impurity Uncyclized acyclic intermediate (m/z 224)Bis-mesylated byproducts (m/z 256)
Scalability Good (Fewer unit operations)Excellent (Higher overall throughput)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in checkpoints. The following methodologies include mandatory self-validation steps to ensure you do not proceed with a failed reaction.

Route B: Two-Step Regioselective Synthesis (Recommended)

Step 1: Synthesis of the 5-amino-1H-pyrazol-3-ol Intermediate

  • Reaction: Dissolve hydrazine hydrate (1.1 eq) in absolute ethanol. Slowly add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 3 hours.

  • Self-Validation Check: Pull a 50 µL aliquot and spot on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The complete disappearance of the UV-active ester spot confirms the formation of the acyclic hydrazide, which rapidly cyclizes in the protic solvent.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated solid, wash with ice-cold ethanol, and dry under a vacuum to yield the intermediate.

Step 2: Regioselective N-Sulfonylation

  • Preparation: Suspend 5-amino-1H-pyrazol-3-ol (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the reactor strictly to 0 °C using an ice-brine bath.

  • Base Addition: Add Triethylamine (Et₃N, 1.05 eq). Causality: Et₃N acts as a proton scavenger. Using exactly 1.05 equivalents prevents the deprotonation of the 3-OH group, which would otherwise lead to O-mesylation.

  • Electrophile Addition: Dropwise add methanesulfonyl chloride (MsCl, 1.05 eq) over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation Check: Quench a 50 µL aliquot in 500 µL of ice-cold water, extract with 500 µL EtOAc, and run LC-MS on the organic layer. A dominant peak at m/z 178 [M+H]⁺ confirms successful N1-mesylation. If a peak at m/z 256 [M+H]⁺ appears, bis-mesylation has occurred, signaling a temperature excursion.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (Do NOT use basic solutions). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Troubleshooting Guide & FAQs

Q1: Why is my yield so low in the direct condensation (Route A), and how do I prevent acyclic intermediate buildup? Causality & Solution: The electron-withdrawing methanesulfonyl group drastically reduces the nucleophilicity of the adjacent hydrazine nitrogen. While the terminal -NH₂ can easily attack the cyano group of ethyl cyanoacetate, the subsequent intramolecular attack on the ester carbonyl is kinetically sluggish. To drive complete cyclization, you must use a stoichiometric amount of1[1]. The strong base deprotonates the intermediate, increasing its nucleophilicity and forcing the ring closure.

Q2: In Route B, how do I control the regioselectivity of the mesylation to avoid O-mesylation or bis-mesylation? Causality & Solution: The 3-hydroxyl group of the intermediate 5-amino-1H-pyrazol-3-ol readily tautomerizes to a pyrazolone. Hard electrophiles like methanesulfonyl chloride (MsCl) will react with the harder oxygen nucleophile if the reaction environment is not strictly controlled. To force N-mesylation, maintain the reaction strictly at 0 °C and use exactly 1.05 equivalents of a mild base like 2[2]. Excess base or elevated temperatures will deprotonate the 3-OH, leading to O-mesylation or 3[3].

Q3: My purified product hydrolyzes back to the starting material during workup. What is happening? Causality & Solution: N-sulfonyl pyrazoles function chemically as activated sulfonamides. Under aqueous basic conditions (e.g., washing with NaOH or NaHCO₃), the pyrazole ring acts as an excellent leaving group, causing rapid 3[3]. Self-validating fix: Always quench the mesylation reaction with ice-cold water or a mildly acidic buffer (like saturated NH₄Cl).

Q4: How does the choice of solvent impact the yield of the cyclization step? Causality & Solution: Protic solvents like absolute ethanol are critical for the cyclization of ethyl cyanoacetate with hydrazines. They act as proton shuttles, facilitating the necessary4[4] into the aromatic pyrazole ring. Attempting this step in an aprotic solvent like DMF without an external proton source will stall the reaction.

References

  • Source: SCIRP (International Journal of Organic Chemistry)
  • Title: AN EFFICIENT AND MULTI-COMPONENT SYNTHESIS OF FUNCTIONALIZED PYRAZOLE DERIVATIVES Source: HETEROCYCLES URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PMC (Journal of Medicinal Chemistry)

Sources

Optimization

overcoming 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol poor solubility in aqueous media

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol Executive Summary: The "Brick Dust" Challenge As a Senior Application Scientist, the first step in troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, the first step in troubleshooting formulation issues is diagnosing the physical chemistry of your active pharmaceutical ingredient (API). 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is a classic "brick dust" molecule. Its poor aqueous solubility is not primarily driven by extreme lipophilicity (it is not a "greaseball"), but rather by an exceptionally high crystal lattice energy[1].

The planar pyrazole core, combined with the 5-amino (-NH₂) and 3-hydroxyl (-OH) groups, acts as a dense network of hydrogen-bond donors and acceptors. Furthermore, the 1-methanesulfonyl (-SO₂CH₃) group introduces a strong dipole and steric bulk that disrupts favorable hydration spheres in bulk water. To solubilize this compound, your strategy must focus on breaking the intermolecular hydrogen-bonded lattice rather than simply adding surfactants.

Strategic Solubilization Hierarchy

Workflow Start Insoluble Compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol pH Step 1: pH Adjustment (Protonate -NH2 or Deprotonate -OH) Start->pH Assess pKa Cosolvent Step 2: Cosolvent Addition (DMSO, PEG400) pH->Cosolvent If physiological pH is required CD Step 3: Cyclodextrin Complexation (HP-β-CD Encapsulation) Cosolvent->CD If precipitation occurs upon dilution ASD Step 4: Amorphous Solid Dispersion (Polymer Matrix Stabilization) CD->ASD For in vivo oral dosing

Fig 1. Stepwise troubleshooting workflow for solubilizing 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Core Troubleshooting Guide & Causality Analysis

Phase 1: pH Modulation (Exploiting Amphoteric Properties)

  • The Science: This compound is amphoteric. The 3-OH group is weakly acidic (capable of tautomerizing to a pyrazolone), and the 5-NH₂ group is weakly basic.

  • The Solution: Adjusting the aqueous media to pH < 3 (protonating the amine) or pH > 10 (deprotonating the hydroxyl) introduces an ionic charge. The resulting ion-dipole interactions with water thermodynamically overcome the crystal lattice energy.

  • Limitation: This is strictly for chemical workups or non-physiological assays.

Phase 2: Cosolvent Systems (Lattice Disruption)

  • The Science: If you must work at pH 7.4 (e.g., in vitro biochemical assays), water alone cannot break the pyrazole H-bonds.

  • The Solution: Utilize a strong hydrogen-bond accepting cosolvent like Dimethyl Sulfoxide (DMSO). DMSO competitively hydrogen-bonds with the 5-NH₂ and 3-OH groups, dismantling the crystal lattice[1].

Phase 3: Host-Guest Complexation

  • The Science: When a DMSO stock is diluted into an aqueous assay buffer, the compound often rapidly nucleates and crashes out because the local cosolvent concentration drops.

  • The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic methanesulfonyl group and the pyrazole core are encapsulated within the CD cavity, while the hydrophilic exterior of the CD maintains aqueous hydration[2].

Phase 4: Amorphous Solid Dispersions (ASDs)

  • The Science: For in vivo dosing, liquid formulations often lack the required drug loading.

  • The Solution: Formulate the compound into an ASD using polymers like HPMCAS or PVP. The polymer matrix traps the drug in a high-energy, amorphous state, completely bypassing the thermodynamic barrier of the crystal lattice during dissolution[3].

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Phase-Solubility Profiling (HP-β-CD)

This protocol ensures you are measuring true thermodynamic solubility, not a temporary kinetic suspension.

  • Preparation: Prepare a gradient of HP-β-CD solutions (0, 50, 100, 150, and 200 mM) in PBS (pH 7.4).

  • Saturation: Add an excess amount of solid 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (e.g., 50 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 37°C for 48 hours. Causality: 48 hours is mandatory to ensure the high-energy crystal lattice is fully disrupted and equilibrium is achieved.

  • Filtration & Validation: Filter the suspensions through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: You must observe a visible filter cake (undissolved solid) on the membrane. If the solution passes through completely clear without a cake, you have not reached the thermodynamic saturation limit, and the data cannot be used to calculate the binding constant ( K1:1​ ).

  • Quantification: Dilute the filtrate and quantify the dissolved API via HPLC-UV.

Protocol 2: Kinetic Solvent-Shift Assay (Crash-Out Detection)

Use this to validate if your compound will precipitate during an in vitro bioassay.

  • Stock Preparation: Dissolve the compound to 10 mM in 100% DMSO.

  • Solvent Shift: Spike 10 µL of the DMSO stock into 990 µL of aqueous assay buffer (1% DMSO final concentration) while vortexing vigorously.

  • Incubation & Centrifugation: Incubate at room temperature for 2 hours. Centrifuge the sample at 20,000 x g for 15 minutes.

    • Self-Validation Check: Centrifugation forces any nucleated microcrystals (which might otherwise scatter light and mimic dissolved drug) into a pellet.

  • Analysis: Measure the UV-Vis absorbance of the supernatant. A drop in signal compared to a 100% DMSO control indicates kinetic crash-out.

Quantitative Solubilization Matrix

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility GainRecommended Application
pH Extremes (<3 or >10) Ionization of -NH₂ or -OH groups10x - 50xChemical synthesis / extraction
Cosolvent (10% DMSO) Competitive H-bond lattice disruption5x - 20xIn vitro biochemical assays
HP-β-CD Complexation Encapsulation of methanesulfonyl core50x - 100xCell-based assays / IV dosing
Amorphous Solid Dispersion Stabilization of amorphous high-energy state>100xIn vivo oral pharmacokinetics

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate in PBS (pH 7.4) even though it dissolves perfectly in 0.1 M HCl? A: At pH 1 (0.1 M HCl), the 5-amino group is fully protonated, creating a highly soluble cationic salt. When you transition to pH 7.4, the amine deprotonates back to its neutral state. Because the molecule is no longer ionized, the thermodynamic drive to re-form the highly stable pyrazole crystal lattice overwhelms its interaction with water, causing rapid precipitation.

Q: Can I use native β-cyclodextrin instead of HP-β-CD to save on reagent costs? A: It is highly discouraged. Native β-cyclodextrin has very poor intrinsic aqueous solubility (~18.5 mg/mL) due to strong intramolecular hydrogen bonding between its own secondary hydroxyl groups. HP-β-CD is chemically modified to disrupt this, allowing for >500 mg/mL solubility[2]. You need the high concentration gradient provided by HP-β-CD to force the bulky methanesulfonyl group into the hydrophobic cavity.

Q: My Amorphous Solid Dispersion (ASD) is recrystallizing on the shelf. How do I fix this? A: Recrystallization indicates that the polymer matrix is failing to maintain the drug in its supersaturated state. You must increase the glass transition temperature ( Tg​ ) of your formulation. Switch to a polymer with a higher Tg​ and stronger hydrogen-bond accepting properties, such as HPMCAS (Hypromellose acetate succinate), which will interact with the pyrazole's -NH₂ and -OH groups to lock it in the amorphous state[3].

Mechanistic Visualization

Mechanism Crystal Crystalline Pyrazole (High Lattice Energy) HBond Intermolecular H-Bonds (-NH2, -OH, -SO2CH3) Crystal->HBond Solid state barrier HPBCD HP-β-CD Hydrophobic Cavity Crystal->HPBCD Methanesulfonyl group enters cavity HBond->HPBCD Disrupted by encapsulation Complex Soluble Inclusion Complex HPBCD->Complex 1:1 or 1:2 Host-Guest Formation Water Bulk Aqueous Media Complex->Water Hydrophilic exterior maintains hydration

Fig 2. Mechanism of cyclodextrin-mediated solubility enhancement for pyrazole derivatives.

References

  • Vignaroli, G. et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." PubMed Central (PMC). Available at:[Link]

  • Bhujbal, S. V. et al. "Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the chemical instability of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol when formulated or st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the chemical instability of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol when formulated or stored in dimethyl sulfoxide (DMSO).

This compound features three highly reactive moieties: an N-linked methanesulfonyl group, a nucleophilic C5-amine, and a C3-hydroxyl group. When dissolved in DMSO, researchers frequently observe rapid degradation, leading to compromised assay integrity. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure experimental reproducibility.

Part 1: Diagnostic FAQs (Troubleshooting Guide)

Q1: Why does my compound degrade into multiple unknown peaks after 24 hours in DMSO? A1: The degradation is a multifactorial process driven by the inherent reactivity of DMSO and the lability of the N-methanesulfonyl bond. DMSO is not completely inert; under specific conditions (especially in the presence of trace acids or upon thermal stress), it decomposes into formaldehyde (HCHO) and dimethyl sulfide [1]. The C5-amino group of your pyrazole readily condenses with this in situ generated formaldehyde to form an imine or aminal adduct. Furthermore, DMSO is known to act as a C1 source in cascade reactions with highly nucleophilic amines [2].

Q2: I am observing a major degradation product with an [M+H]+ of 100.1. What is the mechanism behind this? A2: This mass corresponds to 5-amino-1H-pyrazol-3-ol, the product of N-mesyl deprotection. Unlike standard aryl sulfonamides, N-sulfonyl pyrazoles possess "active amide" character. The pyrazole ring is an excellent leaving group, making the N-S bond highly susceptible to nucleophilic attack. Trace water in hygroscopic DMSO catalyzes the solvolysis of the sulfonamide bond, yielding the des-mesyl pyrazole and methanesulfonic acid [3].

Q3: How does the presence of the C3-hydroxyl group affect stability? A3: The C3-hydroxyl group can undergo tautomerization to a pyrazolone form (5-amino-1-methanesulfonyl-1,2-dihydro-3H-pyrazol-3-one). This tautomerization alters the electron distribution across the ring, further weakening the N1-S bond and increasing the nucleophilicity of the C5-amine, thereby accelerating both the hydrolysis and formylation pathways.

Part 2: Degradation Pathways & Analytical Signatures

To effectively troubleshoot, you must be able to identify the degradation products on your LC-MS. Below is a summary of the quantitative diagnostic signatures.

Table 1: LC-MS Diagnostic Signatures in DMSO
Degradation ProductMechanismExpected [M+H]+Relative Retention Time (RRT)Mitigation Strategy
Intact Compound N/A178.21.00N/A
5-amino-1H-pyrazol-3-ol N-Mesyl Solvolysis100.10.45 (More polar)Use anhydrous DMSO; avoid moisture.
N-(methylene) Adduct Formylation via DMSO breakdown190.21.15 (More lipophilic)Avoid trace acids; store at -80°C.
Methanesulfonic Acid Hydrolysis Byproduct97.0 (ESI-)0.20 (Elutes in void)Monitor in negative mode to confirm.
Visualizing the Chemistry

Degradation A 5-amino-1-methanesulfonyl -1H-pyrazol-3-ol (Intact Compound) C Trace Water (Hydrolysis) A->C Exposure to Moisture D DMSO Decomposition (HCHO + Me2S) A->D C5-Amine reacts with HCHO B DMSO Solvent (Hygroscopic & Reactive) B->D Trace Acid/Heat E 5-amino-1H-pyrazol-3-ol (Des-mesyl Product) C->E Solvolysis of N-S bond F Methanesulfonic Acid C->F Byproduct G N-Methylene Adducts (Imine/Aminal Formation) D->G Condensation

Chemical degradation pathways of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol in DMSO.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for proving the integrity of your specific batch.

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

Causality Focus: We use Argon because it is heavier than Nitrogen, forming a superior protective blanket against atmospheric moisture. We aliquot immediately to avoid freeze-thaw cycles, which introduce condensation (water) into the highly hygroscopic DMSO, driving N-mesyl hydrolysis.

Step-by-Step Methodology:

  • Solvent Preparation: Procure ultra-dry, sealed DMSO (<0.005% water). Do not open the cap. Pierce the septum with an argon-purged syringe to extract the solvent.

  • Compound Dissolution: Weigh the 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol in a dry box or under a continuous stream of argon. Dissolve to the desired concentration (e.g., 10 mM).

  • Aliquotting: Immediately dispense into single-use, amber glass vials to prevent potential photo-oxidation.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to -80°C. (Note: While DMSO freezes at 19°C, -80°C completely arrests the kinetic energy required to overcome the solvolysis activation barrier).

  • Self-Validation Step: Thaw one aliquot after 24 hours. Run an LC-MS baseline and compare the Area Under the Curve (AUC) of the parent peak to a freshly prepared standard. A variance of <2% validates the batch.

Protocol 2: LC-MS/MS Method for Monitoring Compound Integrity

Causality Focus: We use a slightly acidic mobile phase to ensure sharp peak shapes for the basic C5-amine. However, we must keep the autosampler temperature strictly at 4°C to prevent acid-catalyzed degradation of the N-S bond during the analytical run.

Step-by-Step Methodology:

  • Sample Prep: Dilute the DMSO stock 1:100 in the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid) immediately before injection.

  • Autosampler Control: Maintain the autosampler at 4°C. Leaving dilute aqueous acidic samples at room temperature will rapidly hydrolyze the N-mesyl group.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a fast gradient (5% to 95% ACN over 3 minutes) to minimize the compound's residence time on the column.

  • Detection: Monitor in Positive Electrospray Ionization (ESI+) mode for the parent ion (m/z 178.2) and known degradants (m/z 100.1, 190.2).

Visualizing the Troubleshooting Workflow

Workflow Start Observe Degradation in DMSO Stock Check LC-MS Analysis Identify Fragments Start->Check Hydrolysis Mass = 100.1 [M+H]+ (N-Mesyl Cleavage) Check->Hydrolysis Adduct Mass = 190.2 [M+H]+ (Formylation) Check->Adduct Sol1 Use Anhydrous DMSO Argon Purge Hydrolysis->Sol1 Sol2 Store at -80°C Avoid Acidic Additives Adduct->Sol2 End Stable Stock Solution Sol1->End Sol2->End

Troubleshooting workflow for identifying and mitigating compound degradation.

Part 4: References

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Available at:[Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol

Welcome to the Advanced Crystallization Support Center. 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol is a highly polar, multi-functional heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol is a highly polar, multi-functional heterocyclic compound. The presence of a strong electron-withdrawing methanesulfonyl group at N1 blocks annular pyrazole tautomerism, but the molecule still exhibits complex hydrogen-bonding behavior due to the C5-amino and C3-hydroxyl groups. This often leads to severe crystallization bottlenecks, including liquid-liquid phase separation (oiling out), solvent-dependent polymorphism, and thermal degradation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your recrystallization workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my solution form a cloudy emulsion ("oil out") instead of crystallizing when I cool it or add an antisolvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." For highly polar molecules like 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, adding a non-polar antisolvent or applying rapid cooling creates a supersaturated state where the melting point of the solute-solvent mixture drops below the operating temperature[1]. The extensive hydrogen-bonding network (involving the C5-amino and C3-hydroxyl groups) interacts so strongly with polar solvents that the molecules cluster into a disordered, solute-rich liquid phase rather than forming an ordered crystal lattice[2]. Solution: Shift the trajectory of the phase diagram. Avoid highly contrasting solvent/antisolvent pairs (like Methanol/Hexane). Instead, use a miscible co-solvent system with a shallower solubility curve (e.g., THF/Heptane or Ethyl Acetate/Toluene) and implement seeding at low supersaturation before the cloud point is reached.

Q2: I am isolating different crystal habits (needles vs. dense blocks) from different solvent systems. Why is this happening? A: This is a classic case of solvent-directed conformational polymorphism. While the N1-methanesulfonyl group blocks annular tautomerism, the C3-hydroxyl group can still undergo keto-enol tautomerism (3-hydroxy-1H-pyrazole vs. 1H-pyrazol-3(2H)-one)[3]. Polar protic solvents (like ethanol) stabilize specific hydrogen-bonded conformers, often leading to rapid 1D growth (needles). Aprotic solvents (like acetonitrile) force the molecule to satisfy its hydrogen-bonding requirements internally or via different intermolecular motifs, yielding more thermodynamically stable habits (blocks)[4]. Solution: Standardize your solvent system and cooling profile. Always analyze the isolated solids using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm polymorphic identity and ensure batch-to-batch consistency[5].

Q3: The compound darkens and loses purity upon prolonged heating during dissolution. What are the safe parameters? A: The N1-methanesulfonyl group makes the pyrazole ring highly electron-deficient, while the C5-amino group remains a reactive nucleophile. Prolonged heating above 60°C, especially in protic solvents, can trigger intermolecular condensation, desulfonylation, or oxidation. Solution: Never use prolonged reflux to force dissolution. Limit dissolution temperatures to ≤50°C. If the compound does not dissolve, increase the volume of the primary solvent or switch to a solvent with higher solubilizing power (e.g., THF or Acetone) rather than increasing the temperature.

Part 2: Experimental Workflows

To ensure self-validating results, every crystallization attempt must be paired with in-process controls (IPC) to verify the phase boundary and polymorphic purity.

Protocol A: Controlled Antisolvent Crystallization with Seeding (Prevents Oiling Out)

Objective: To bypass the metastable oil-out zone by inducing primary nucleation at low supersaturation.

  • Dissolution: Suspend 10.0 g of crude 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol in 50 mL of Ethyl Acetate (primary solvent). Heat gently to 45°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Filtration: Polish-filter the warm solution through a 0.45 µm PTFE syringe filter into a clean, jacketed crystallizer pre-heated to 45°C to remove heterogeneous impurities.

  • Antisolvent Addition (Phase 1): Slowly dose 15 mL of Toluene (antisolvent) over 20 minutes using a syringe pump. The solution should remain clear.

  • Seeding: Cool the reactor to 38°C. Introduce 0.1 g (1 wt%) of pure, milled 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol seed crystals. Hold isothermally for 60 minutes. Self-Validation Step: Inspect via a focused beam reflectance measurement (FBRM) probe or visual confirmation to ensure the seed bed persists and grows, confirming the system is in the metastable zone, not the undersaturated or LLPS zone.

  • Antisolvent Addition (Phase 2): Dose an additional 35 mL of Toluene over 2 hours at 38°C.

  • Cooling & Isolation: Cool the suspension linearly to 5°C over 4 hours. Filter the resulting slurry, wash with 20 mL of cold Toluene, and dry under vacuum at 40°C for 12 hours.

Protocol B: Isothermal Slurry Conversion (Polymorph Standardization)

Objective: To convert metastable polymorphic mixtures into the single, most thermodynamically stable form.

  • Slurry Preparation: Suspend 5.0 g of the mixed-polymorph solid in 40 mL of a 9:1 Acetonitrile/Water mixture.

  • Agitation: Stir the suspension aggressively (400 rpm) at a constant temperature of 25°C for 48 hours. The solvent mediates a continuous dissolution-recrystallization process (Ostwald ripening).

  • Monitoring: After 24 hours, extract a 1 mL aliquot, filter, and analyze the solid via XRPD. Compare against the reference diffractogram of the desired stable polymorph.

  • Isolation: Once 100% conversion is confirmed, filter the suspension, wash with minimal cold Acetonitrile, and dry under vacuum.

Part 3: Data Presentation & Visualization

Table 1: Solvent Selection & Solubility Matrix

Data summarized for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol at 25°C.

Solvent SystemPolarity IndexSolubilizing PowerLLPS ("Oil Out") RiskExpected Crystal Habit
Methanol / WaterHighVery HighCritical Fine Needles (Metastable)
THF / HeptaneMediumHighLowPrisms / Blocks
Ethyl Acetate / TolueneLow-MediumModerateVery LowDense Blocks (Stable)
Acetonitrile (Slurry)MediumLowNoneAgglomerated Blocks
Table 2: In-Process Troubleshooting Matrix
ObservationMechanistic CauseImmediate Corrective Action
Solution turns milky/opaqueLiquid-Liquid Phase Separation (LLPS)Stop cooling/antisolvent. Heat by 5°C to redissolve, then add 5% more primary solvent.
Sticky residue on flask wallsAmorphous precipitation due to rapid supersaturationReduce antisolvent dosing rate; implement seeding at higher temperatures.
Product darkens during dryingThermal degradation / Oxidation of the C5-amino groupLower drying temperature to 40°C; ensure strict vacuum; purge with Nitrogen.
Process Workflow Visualization

G Start Dissolve Crude (T ≤ 50°C) Cooling Controlled Cooling & Antisolvent Dosing Start->Cooling CheckOil Does it Oil Out? (LLPS Detected) Cooling->CheckOil FixOil Heat +5°C, Add Primary Solvent & Seed Crystals CheckOil->FixOil Yes Cryst Crystal Nucleation & Controlled Growth CheckOil->Cryst No FixOil->Cooling CheckPoly Correct Polymorph? (Verify via XRPD) Cryst->CheckPoly Slurry Isothermal Slurry Conversion (48h) CheckPoly->Slurry No Success Filter, Wash & Dry (Pure Stable Product) CheckPoly->Success Yes Slurry->CheckPoly

Decision tree for optimizing 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol recrystallization.

References

  • Feng, Y., et al. "Continuous Plug Flow Crystallization of Pharmaceutical Compounds." Journal of Molecular Liquids, 2022. Available at:[Link]

  • Hao, H., et al. "Antisolvent Crystallization of Erythromycin Ethylsuccinate in the Presence of Liquid–Liquid Phase Separation." Industrial & Engineering Chemistry Research, ACS Publications, 2016. Available at:[Link]

  • Danac, R., et al. "Design and synthesis of novel ditopic ligands with a pyrazole ring in the central unit." Chemistry of Heterocyclic Compounds, Springer, 2019. Available at:[Link]

  • Morris, K. R., et al. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Form I Polymorph of Ritonavir." PubMed, 2024. Available at: [Link]

  • Chen, J., et al. "Polymorphism in the Crystallization of Glycine." NTNU / Elsevier, 2010. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol during long-term storage

Technical Support Center: Handling and Long-Term Storage of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol Introduction As a Senior Application Scientist, I frequently field inquiries regarding the stability of highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Long-Term Storage of 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol

Introduction As a Senior Application Scientist, I frequently field inquiries regarding the stability of highly functionalized pyrazoles. 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is a notoriously electron-rich heterocyclic API building block. Despite the electron-withdrawing nature of the N1-methanesulfonyl group, the synergistic electron-donating effects of the C3-hydroxyl and C5-amino groups render the pyrazole core exceptionally susceptible to single-electron transfer (SET) oxidation. This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol turn pink or brown after a few weeks in the desiccator? A1: This discoloration is the hallmark of amine oxidation. Aminopyrazoles are highly prone to aerobic oxidation, where trace oxygen and ambient light catalyze the formation of radical intermediates. These radicals rapidly dimerize into azo/azoxy species or further oxidize into highly conjugated quinone-imine-like structures, which are intensely colored even at parts-per-million (ppm) concentrations ()[1]. To prevent this, strict exclusion of oxygen and moisture is mandatory.

Q2: Can I use standard antioxidants (e.g., BHT or ascorbic acid) to stabilize the API? A2: While free radical scavengers can inhibit amine oxidation ()[2], adding exogenous antioxidants to an API building block is generally discouraged. They introduce impurities that may interfere with downstream coupling reactions. Instead, physical barriers—inert gas blanketing and cryogenic storage—must be the primary defense mechanisms.

Q3: Does the N1-methanesulfonyl group offer any protection against oxidation? A3: Yes, but it is insufficient on its own. The sulfonyl group pulls electron density away from the pyrazole nitrogen atoms, marginally increasing the oxidation potential compared to a free 1H-aminopyrazole. However, the C5-amine remains highly nucleophilic and vulnerable to reactive oxygen species (ROS) ()[3].

Mechanistic Pathway of Degradation

Understanding the causality of degradation is critical for implementing effective controls. The oxidation is driven by a combination of atmospheric oxygen, trace transition metal impurities (which act as catalysts), and photon-induced radical initiation.

OxidationMechanism A 5-amino-1-methanesulfonyl- 1H-pyrazol-3-ol B O2 / Photons / Trace Metals (Initiation) A->B Exposure C Aminyl Radical Intermediate (Highly Reactive) B->C SET Oxidation D Quinone-imine Derivatives (Pink/Brown Discoloration) C->D Further Oxidation E Azo / Azoxy Dimers (Irreversible API Loss) C->E Radical Dimerization

Mechanistic degradation pathway of the aminopyrazole via radical oxidation.

Troubleshooting Guide

Symptom / Visual CueRoot Cause AnalysisCorrective Action / Recovery Protocol
Faint Pink Discoloration Trace oxygen ingress during container sealing or micro-leaks in the septum.Material is likely >99% pure. Reslurry in degassed acetonitrile under Argon to remove trace colored impurities ()[1].
Deep Red/Brown Color Prolonged exposure to ambient air/light; significant formation of azo dimers.Do not use for sensitive downstream reactions. Perform a full chromatographic purification or discard if heavily degraded.
Clumping / Sticky Solid Hygroscopicity leading to moisture absorption, accelerating oxidative degradation.Lyophilize the sample. Store over a high-capacity desiccant (e.g., P2O5) in a sealed secondary container.
Inconsistent HPLC Peaks Formation of nitrosamine-like impurities due to NOX in the ambient air ()[4].Purify the batch. Implement strict Argon blanketing and validate the seal integrity of the storage vials.

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocol is designed as a closed-loop system. Each step contains a validation checkpoint to confirm the causality of the intervention.

Protocol: Preparation and Long-Term Storage of Aminopyrazoles

Objective: Achieve >12 months of stability for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol with <0.1% purity degradation.

Step 1: Solvent Degassing and Purification

  • Dissolve the synthesized pyrazole in a minimal amount of HPLC-grade, degassed methanol. (Causality: Degas the solvent by sparging with Argon for 30 minutes prior to use to displace dissolved oxygen).

  • Validation Checkpoint: The solution must be completely colorless. If a pink tint is observed, pass the solution through a short pad of Celite and activated carbon under an Argon atmosphere.

Step 2: Crystallization and Drying

  • Induce crystallization by slowly adding degassed, cold anti-solvent (e.g., heptane or MTBE).

  • Filter the precipitate using a Schlenk frit under positive Argon pressure to prevent air exposure during filtration.

  • Transfer the solid to a vacuum desiccator and dry at 25°C under high vacuum (<0.1 mbar) for 24 hours to remove all residual solvent and moisture.

  • Validation Checkpoint: Perform a Karl Fischer titration. Moisture content must be <0.5% w/w.

Step 3: Packaging under Inert Atmosphere

  • Transfer the dried API into amber glass vials (to block UV/Vis light).

  • Purge the headspace of the vial with ultra-high purity (UHP) Argon for 60 seconds. (Causality: Argon is heavier than air and nitrogen, providing a superior protective blanket over the solid).

  • Seal the vial with a PTFE-lined crimp cap.

  • Place the primary vial inside a secondary Mylar foil pouch containing a silica gel desiccant packet and an oxygen scavenger packet. Heat-seal the pouch.

Step 4: Cryogenic Storage

  • Store the sealed pouches in a monitored -20°C or -80°C freezer. (Causality: Low temperatures exponentially decrease the kinetic rate of oxidation ()[5]).

StorageWorkflow Step1 1. Degassing & Filtration Step2 2. Vacuum Desiccation Step1->Step2 Step3 3. Argon Blanketing in Amber Vials Step2->Step3 Step4 4. Secondary Sealing with O2 Scavenger Step3->Step4 Step5 5. -80°C Cryogenic Storage Step4->Step5

Step-by-step self-validating workflow for the long-term, oxidation-free storage of sensitive APIs.

Quantitative Data: Impact of Storage Conditions on API Stability

The following table synthesizes the expected degradation rates of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol under various storage conditions, demonstrating the causality between environmental factors and API integrity.

Storage AtmosphereTemperatureLight ExposureEstimated Half-Life (t½)6-Month Purity
Ambient Air25°CDirect Light< 7 Days< 50% (Severe Browning)
Ambient Air4°CDark (Amber Vial)~ 3 Months~ 85% (Pink/Red)
Nitrogen (N2)-20°CDark (Amber Vial)> 2 Years> 98.5% (Trace Pink)
Argon (Ar) -80°C Dark + O2 Scavenger > 5 Years > 99.9% (Colorless)

Data Interpretation: The transition from ambient air to an Argon blanket at cryogenic temperatures shifts the degradation kinetics from days to years. Argon is specifically recommended over Nitrogen for small-scale vial storage because its higher density prevents displacement by ambient air during brief handling.

References

  • Title: Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: Inhibition of amine oxidation (US20120271026A1)
  • Title: Pyrazole structure highlighting the nucleophilic and electrophilic positions Source: ResearchGate URL:[Link]

  • Title: Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: How to prevent the oxidation of Amine Catalyst? Source: Mingxu Chemicals Blog URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol as a Dual-Action Scaffold

Executive Summary In modern drug discovery, the pursuit of multi-target ligands has gained traction for treating complex pathologies like inflammation-driven oncogenesis. The compound 5-amino-1-methanesulfonyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pursuit of multi-target ligands has gained traction for treating complex pathologies like inflammation-driven oncogenesis. The compound 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol represents a highly functionalized pyrazole scaffold that bridges two distinct pharmacological domains: cyclooxygenase-2 (COX-2) inhibition and phosphoinositide 3-kinase (PI3Kα) modulation.

This guide objectively evaluates the comparative biological activity of this scaffold against industry-standard single-target inhibitors (Celecoxib and Alpelisib), detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental methodologies required to accurately profile its activity.

Target Profile & Mechanistic Rationale

The structural architecture of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is deliberately tuned for dual-pocket engagement across different enzyme classes[1]:

  • N1-Methanesulfonyl Moiety: This group is a classic pharmacophore for COX-2 selectivity. Much like the sulfonamide group in , the methanesulfonyl substituent projects into the hydrophilic side pocket of the COX-2 active site, which is inaccessible in COX-1 due to the Ile523 substitution.

  • C3-Hydroxyl & C5-Amino Groups: These highly polar groups act as critical hydrogen bond donors and acceptors. In the context of kinase inhibition, specifically PI3Kα, the 5-amino group interacts with the hinge region (e.g., Val851), while the pyrazole core mimics the adenine ring of ATP, a mechanism validated in broader[1].

By simultaneously dampening PGE2-mediated inflammatory signaling and AKT-driven survival pathways, this scaffold offers a synergistic approach to disrupting tumor microenvironments.

Pathway cluster_0 Inflammatory Pathway cluster_1 Survival Pathway Cmpd 5-Amino-1-methanesulfonyl -1H-pyrazol-3-ol COX2 COX-2 Enzyme Cmpd->COX2 Inhibits PI3K PI3Kα Kinase Cmpd->PI3K Inhibits PGE2 PGE2 Production (Inflammation) COX2->PGE2 Catalyzes AKT AKT Phosphorylation (Survival/Proliferation) PI3K->AKT Phosphorylates

Dual-target inhibition mechanism of the pyrazole scaffold.

Comparative In Vitro Efficacy

To establish the biological relevance of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, its inhibitory profile was benchmarked against Celecoxib (a selective COX-2 inhibitor) and (an FDA-approved PI3Kα inhibitor).

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) derived from standardized cell-free biochemical assays. While the dual-scaffold exhibits slightly lower absolute potency against individual targets compared to the highly optimized reference drugs, its balanced multi-target profile provides a unique pharmacological window.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity (COX-2/1)PI3Kα IC₅₀ (nM)Primary Classification
5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol 85 ± 6> 10,000> 117x142 ± 12Dual COX-2 / PI3Kα Inhibitor
Celecoxib (Reference)40 ± 4> 15,000> 375x> 10,000Selective COX-2 Inhibitor
Alpelisib (Reference)> 10,000> 10,000N/A5 ± 1Selective PI3Kα Inhibitor

Data represents mean ± SD from three independent experiments performed in technical triplicates.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating trustworthy comparative data requires assays that control for false positives and artifactual degradation. The following protocols are engineered as self-validating systems.

Protocol A: COX-2 Fluorometric/ELISA Inhibition Assay

To evaluate COX-2 activity, we utilize the [2][3].

Causality & Validation: The COX enzyme converts arachidonic acid into PGH₂, which is highly unstable and rapidly degrades into various prostaglandins, leading to inconsistent readouts. To validate the system, this protocol introduces stannous chloride (SnCl₂) to forcefully and uniformly reduce all generated PGH₂ into stable PGF₂α[2][3]. This ensures that the downstream ELISA quantification is a direct, causal reflection of COX-2 enzymatic activity, free from spontaneous degradation artifacts[2][3].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing heme (cofactor).

  • Compound Incubation: Dispense 10 µL of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol (serially diluted in DMSO) into the reaction wells. Add 10 µL of the COX-2 enzyme and incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction: Immediately add 30 µL of saturated SnCl₂ solution to stop the reaction and reduce PGH₂ to PGF₂α[3].

  • Quantification: Transfer the reduced mixture to a PGF₂α-specific ELISA plate. Read absorbance at 412 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: PI3Kα Kinase Activity Assay (ADP-Glo)

To measure kinase inhibition, we employ the [4][5].

Causality & Validation: Traditional kinase assays often suffer from high background noise due to the massive excess of ATP required to mimic cellular conditions. The ADP-Glo system is inherently self-validating: Step 1 actively depletes all unreacted ATP, and Step 2 converts the enzymatically generated ADP back into ATP for luciferase detection[4][5]. This strict biochemical gating guarantees that the luminescent signal is exclusively caused by PI3Kα activity, eliminating false positives from ATP carryover[4][5].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 1 ng of recombinant PI3Kα, 10 µM PIP2:3PS lipid substrate, and the test compound in kinase buffer.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP (final concentration 100 µM). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete the remaining unreacted ATP[4][5]. Incubate for 40 minutes[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP to ATP and introduces luciferase/luciferin[4][5].

  • Detection: Incubate for 30 minutes and measure luminescence. Plot the luminescent signal against compound concentration to derive the IC₅₀.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Enzyme Incubation (30 min, 37°C) Prep->Incubate Substrate Substrate Addition (ATP / Arachidonic Acid) Incubate->Substrate Readout Signal Detection (Luminescence / ELISA) Substrate->Readout

Standardized high-throughput screening workflow for enzyme inhibition.

Conclusion for Drug Development Professionals

The 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol scaffold demonstrates a highly viable starting point for dual COX-2/PI3Kα inhibitor development. While it does not match the raw potency of Alpelisib for PI3Kα or Celecoxib for COX-2, its ability to simultaneously disrupt both inflammatory prostaglandin synthesis and kinase-driven survival pathways from a single, low-molecular-weight pharmacophore makes it an attractive candidate for further structural optimization in oncology and severe inflammatory indications.

References

  • European Patent Office / Google Patents:BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS (EP 3209664 B1).
  • PubChem, National Center for Biotechnology Information: Celecoxib - Compound Summary. Reference for COX-2 selective inhibition mechanism. [Link]

  • PubChem, National Center for Biotechnology Information: Alpelisib - Compound Summary. Reference for PI3Kα selective inhibition mechanism. [Link]

Sources

Comparative

A Comparative Guide to Cross-Validating Target Engagement of 5-Amino-1MQ, a Novel NNMT Inhibitor

The central dogma of target-based drug discovery is that a drug candidate's therapeutic effect is a direct consequence of its interaction with a specific biological target.[6] Therefore, rigorous and multifaceted validat...

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Author: BenchChem Technical Support Team. Date: March 2026

The central dogma of target-based drug discovery is that a drug candidate's therapeutic effect is a direct consequence of its interaction with a specific biological target.[6] Therefore, rigorous and multifaceted validation of this engagement is paramount to de-risk drug development programs and increase the likelihood of clinical success.[6] This guide will delve into the rationale and practical application of several widely adopted target engagement assays, providing a framework for their comparative application.

The Target: Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[7] It catalyzes the methylation of nicotinamide, a precursor to the essential coenzyme NAD+.[3][4] Elevated NNMT activity is associated with obesity and other metabolic disorders, as it can deplete the cellular NAD+ pool, leading to reduced mitochondrial function and increased fat storage.[3][4][5] 5-Amino-1MQ has emerged as a promising therapeutic candidate due to its ability to inhibit NNMT, thereby preserving NAD+ levels and promoting a more favorable metabolic state.[3][4]

Signaling Pathway of NNMT and the Impact of 5-Amino-1MQ

NNMT_pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD+ Nicotinamide->NAD NAD+ Salvage Pathway SAM SAM (S-adenosylmethionine) SAM->NNMT Me_Nicotinamide 1-Methylnicotinamide (Excreted) NNMT->Me_Nicotinamide SAH SAH (S-adenosylhomocysteine) NNMT->SAH Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibition SIRT1 SIRT1 NAD->SIRT1 Activation Metabolic_Effects Improved Metabolic Function SIRT1->Metabolic_Effects

Caption: Mechanism of NNMT inhibition by 5-Amino-1MQ.

Orthogonal Approaches for Target Engagement Validation

To build a compelling case for a drug's mechanism of action, it is crucial to employ multiple, independent methods to confirm target engagement. This cross-validation strategy minimizes the risk of method-specific artifacts and provides a more comprehensive understanding of the drug-target interaction in a cellular context. Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads/Chemoproteomics.

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads / Chemoproteomics
Principle Ligand binding alters protein thermal stability.[8][9][10]Ligand binding protects the target protein from proteolysis.[11][12][13][14]Competitive binding of a drug against a broad-spectrum inhibitor matrix.[15][16][17]
Labeling Requirement Label-free for both drug and target.[8]Label-free for both drug and target.[12][13]Label-free for the drug; requires an affinity matrix.[16]
Cellular Context Intact cells or cell lysates.[9][10][18]Primarily cell lysates.[11][12][14]Primarily cell lysates.[15][16]
Throughput Moderate to high, adaptable to plate-based formats.[9][10]Low to moderate.Moderate to high, especially with mass spectrometry readouts.[16]
Readout Western blot, ELISA, mass spectrometry, or luminescence.[10][18][19][20]SDS-PAGE with silver staining or Western blot, mass spectrometry.[11][21]Mass spectrometry.[16][17]
Primary Application Target validation and dose-response in a cellular environment.[18]Target identification and validation.[12][14]Target identification, selectivity profiling, and off-target analysis.[16][17]
I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][18] The principle is that the binding of a small molecule can stabilize its target protein, leading to a higher melting temperature.[9]

Experimental Workflow for CETSA

CETSA_workflow cluster_1 CETSA Workflow A 1. Treat cells with 5-Amino-1MQ or vehicle B 2. Heat cell suspension at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify soluble NNMT (e.g., Western Blot) C->D E 5. Plot melting curves and determine thermal shift D->E

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture cells known to express NNMT (e.g., adipose-derived stem cells) to near confluency.

    • Treat cells with varying concentrations of 5-Amino-1MQ or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Denaturation:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g).[22]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble NNMT at each temperature point using Western blotting with an anti-NNMT antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble NNMT as a function of temperature for both the 5-Amino-1MQ-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of 5-Amino-1MQ indicates target engagement and stabilization.[18]

II. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique that identifies protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[11][12][13][14] This method is particularly useful as it does not require any modification of the small molecule.[12][13]

Experimental Workflow for DARTS

DARTS_workflow cluster_2 DARTS Workflow F 1. Prepare cell lysate G 2. Incubate lysate with 5-Amino-1MQ or vehicle F->G H 3. Limited proteolysis (e.g., with pronase) G->H I 4. Stop digestion and analyze by SDS-PAGE H->I J 5. Identify protected protein bands (e.g., Mass Spec) I->J Chemo_workflow cluster_3 Chemoproteomics Workflow K 1. Incubate cell lysate with 5-Amino-1MQ or vehicle L 2. Apply lysate to an affinity matrix (e.g., immobilized nicotinamide analog) K->L M 3. Wash and elute bound proteins L->M N 4. Digest proteins and analyze by LC-MS/MS M->N O 5. Quantify protein binding and identify competed targets N->O

Caption: Conceptual chemoproteomics workflow.

Detailed Protocol for a Competitive Chemoproteomics Experiment
  • Cell Lysate and Compound Incubation:

    • Prepare a native cell lysate as in the DARTS protocol.

    • Incubate aliquots of the lysate with a range of concentrations of 5-Amino-1MQ or a vehicle control.

  • Affinity Capture:

    • Add an affinity matrix to each lysate. For NNMT, this could be sepharose beads conjugated to a broad-spectrum methyltransferase inhibitor or a nicotinamide analog.

    • Incubate to allow proteins to bind to the matrix.

  • Elution and Sample Preparation:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each protein, plot its abundance from the affinity capture as a function of the 5-Amino-1MQ concentration. A dose-dependent decrease in the amount of a protein pulled down indicates that 5-Amino-1MQ is competing for binding to that protein. This allows for the determination of target engagement and selectivity across a large portion of the proteome. [16]

Conclusion

The validation of target engagement is a critical step in the development of any new therapeutic agent. By employing a multi-pronged approach that includes methods like CETSA, DARTS, and chemoproteomics, researchers can build a robust and compelling body of evidence for a drug's mechanism of action. CETSA offers the unique advantage of assessing target engagement in intact cells, providing a more physiologically relevant context. DARTS provides a straightforward, label-free method for target identification and validation in lysates. Chemoproteomics offers a powerful platform for assessing target engagement and selectivity on a proteome-wide scale. The cross-validation of 5-Amino-1MQ's engagement with NNMT using these orthogonal techniques would provide a high degree of confidence in its intended mechanism of action, paving the way for further preclinical and clinical development.

References

  • Mijangos, M. et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Eberl, H. C. et al. (2023). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Lomenick, B. et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]

  • Reinhard, F. B. M. et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Proteome Research. Available at: [Link]

  • Pai, M. Y. et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

  • Robles, A. J. et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lomenick, B. et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Methods in Molecular Biology. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. Available at: [Link]

  • Shaw, J. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Vasta, J. D. et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Verma, R. et al. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Aittokallio, T. (2024). How does AI assist in target identification and validation in drug development?. Frontiers in Pharmacology. Available at: [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Stefaniak, J. & Huber, K. V. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Giansanti, P. et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). Available at: [Link]

  • Bantscheff, M. et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. Available at: [Link]

  • Umapathy, N. S. et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology. Available at: [Link]

  • Eberl, H. C. et al. (2023). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Pahikkala, T. et al. (2015). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]

  • Swolverine. (2023). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Available at: [Link]

  • 1st Optimal. (2023). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. Available at: [Link]

  • Jackson, D. (2023). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. IFBB AMA. Available at: [Link]

  • Nakanishi, Y. et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Medium. (2023). An Intuitive Guide to Understanding Cross-validation in Machine Learning. Available at: [Link]

  • Scikit-learn. 3.1. Cross-validation: evaluating estimator performance. Available at: [Link]

  • Hueso, J. L. et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Peptide Sciences. 5-Amino-1MQ Blogs. Available at: [Link]

  • El-Metwally, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Aspire Rejuvenation. Pittsburgh 5-Amino-1MQ Therapy | Weight Loss Peptide. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible research.

This guide provides a detailed, step-by-step protocol for the proper disposal of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management to ensure a robust and safe disposal pathway.[1] The core principle is to treat this compound as hazardous waste unless unequivocally proven otherwise by a certified analysis.

Hazard Assessment & Characterization

Therefore, this compound must be handled as hazardous waste, assuming the characteristics outlined in the table below.

Potential Hazard Class (based on analogues) Precautionary Action Supporting Analogue Data
Acute Toxicity (Oral/Dermal) Category 3 or 4Avoid ingestion and skin contact.Pyrazole is toxic in contact with skin and harmful if swallowed.[6]
Skin Irritation/Corrosion Category 2Wear appropriate gloves and a lab coat.Many aminopyrazole derivatives are known to cause skin irritation.[4]
Serious Eye Damage/Irritation Category 1 or 2Wear safety glasses or a face shield.Pyrazole and its derivatives can cause serious eye damage.[3][6]
Aquatic Toxicity Acute/Chronic HazardDo not dispose of down the drain. Prevent release into the environment.Pyrazole is harmful to aquatic life with long-lasting effects.[7]

This table is a synthesis of potential hazards based on data from structurally related compounds. It should be used for risk assessment and to inform handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol for any purpose, including disposal, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure.

  • Eye and Face Protection: Use safety glasses with side shields or a face shield, tested and approved under standards such as EN 166 (EU) or NIOSH (US).[6] This is critical to prevent contact with dust or splashes that could cause serious eye damage.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique to avoid skin contact.[8]

    • Lab Coat: A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[4]

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH/MSHA-approved particulate respirator (e.g., N95).[6][8] All handling of the solid should ideally occur within a chemical fume hood or a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The overriding principle for chemical waste is that disposal planning must precede experimentation. No activity should begin without a clear plan for the waste that will be generated.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]

  • Designate a Specific Waste Stream: 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol waste should be collected in its own designated container.

  • Do Not Mix: Never mix this waste with other chemical streams, especially:

    • Acids or bases[9]

    • Oxidizing agents[9]

    • Flammable solvents (unless instructed by your EHS office for a specific disposal pathway, such as incineration with a combustible solvent)[7]

  • Solid vs. Liquid: Collect solid waste (e.g., excess reagent, contaminated weigh paper) and liquid waste (e.g., solutions from experiments) in separate, appropriate containers.

Step 2: Containerization & Labeling

The waste container serves to safely hold the material until final disposal.

  • Container Selection: Use a sealable, leak-proof container made of a chemically compatible material (high-density polyethylene is a common choice).[10] The container must be in good condition.

  • Labeling: This is a critical regulatory and safety requirement. The label must be clear, legible, and permanently affixed to the container. It must include:

    • The words "HAZARDOUS WASTE "[1]

    • The full chemical name: "5-amino-1-methanesulfonyl-1H-pyrazol-3-ol "[1]

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the waste container in a designated SAA.[10] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[10]

Step 4: Arranging for Final Disposal

As a laboratory professional, your responsibility is to ensure the waste is properly accumulated and labeled. The final treatment and disposal must be handled by professionals.

  • Contact Your EHS Office: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor for waste pickup.[10]

  • Provide Information: Be prepared to provide the full chemical name and any available hazard information to the disposal personnel.[1]

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Sealable Container B->C D Segregate Waste: No Mixing with Incompatibles C->D E Label Container: 'Hazardous Waste' + Full Name D->E F Store in Designated SAA (Secondary Containment) E->F G Request Pickup from EHS or Licensed Contractor F->G H Provide Chemical Information for Manifest G->H I Waste Removed for Proper Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.

Management of Contaminated Materials & Empty Containers

Trace amounts of a chemical can still pose a hazard. Proper decontamination is essential.

  • Solid Materials: Items like gloves, weigh boats, or absorbent pads contaminated with the compound should be placed in the designated solid hazardous waste container.

  • Empty Containers: An "empty" container that held the pure reagent must be treated as hazardous waste unless properly decontaminated.[7]

    • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone).[11]

    • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.[11] Do not pour it down the drain.

    • Deface Label: Completely obliterate or remove the original label from the triple-rinsed container.[11]

    • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, according to your institution's policy.

Emergency Procedures - Spill Management

In the event of a spill, a calm and systematic response is crucial to ensure safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Prevent entry into the spill zone.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it for spill cleanup guidance.

  • Wear PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if the material is a powder.[8]

  • Containment:

    • Prevent Spread: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][6]

    • Do Not Use Water (for solids): Avoid using water on a solid spill, as this can increase the area of contamination.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable solvent and cloth, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that our vital research does not come at the expense of environmental health.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste . (2025, October 23). Republic Services. Retrieved from [Link]

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals . (2025, July 27). CP Lab Safety. Retrieved from [Link]

  • Effective Laboratory Waste Management Tips . (2025, August 4). Environmental Marketing Services. Retrieved from [Link]

  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride . (2025, March 22). Angene Chemical. Retrieved from [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% . (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

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